molecular formula C10H12FN B12970104 (R)-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine

(R)-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12970104
M. Wt: 165.21 g/mol
InChI Key: UBXRNRVDWIOOKP-SNVBAGLBSA-N
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Description

®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a fluorine atom, a methyl group, and an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoroindanone.

    Reduction: The ketone group in 6-fluoroindanone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Industrial Production Methods

Industrial production of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents.

    Reduction: NaBH3CN, LiAlH4, and other reducing agents.

    Substitution: NaOMe, KOtBu, and other nucleophiles.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated amines with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, differing in its chiral configuration.

    6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group, resulting in different chemical and biological properties.

    4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.

Uniqueness

®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the combination of its chiral center, fluorine atom, and methyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1R)-6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1

InChI Key

UBXRNRVDWIOOKP-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC2=C1CC[C@H]2N)F

Canonical SMILES

CC1=CC(=CC2=C1CCC2N)F

Origin of Product

United States

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